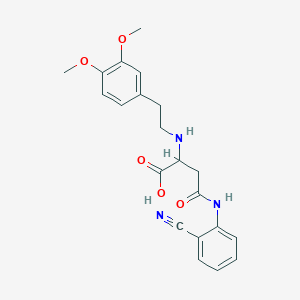
4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-((2-Cyanophenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a cyanophenyl group and a dimethoxyphenethyl group linked by an oxobutanoic acid moiety. The synthesis typically involves the reaction of 2-cyanophenyl isocyanate with 3,4-dimethoxyphenethylamine in an organic solvent like dichloromethane or tetrahydrofuran, facilitated by a base such as triethylamine.
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H21N3O4 |
| Molecular Weight | 357.39 g/mol |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas.
Anticancer Activity
Research indicates that derivatives of oxobutanoic acids exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
In a study examining various substituted oxobutanoic acids, it was found that certain derivatives possess pronounced anti-inflammatory activity. This suggests that the target compound may also exhibit similar properties, potentially through inhibition of pro-inflammatory cytokines .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in cancer progression and inflammation. The binding affinity to these targets may modulate their activity, leading to therapeutic effects .
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
-
Study on Cytochrome P450 Inhibitors :
A study highlighted the role of cytochrome P450 enzymes in metabolizing compounds similar to this compound. The findings suggested that these enzymes could activate prodrugs into their active forms, enhancing their anticancer efficacy . -
Anti-inflammatory Activity Assessment :
Research conducted on various substituted oxobutanoic acids demonstrated significant anti-inflammatory effects in vitro. These findings support the hypothesis that the target compound could similarly inhibit inflammatory pathways .
Propiedades
IUPAC Name |
4-(2-cyanoanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-28-18-8-7-14(11-19(18)29-2)9-10-23-17(21(26)27)12-20(25)24-16-6-4-3-5-15(16)13-22/h3-8,11,17,23H,9-10,12H2,1-2H3,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWKUQRMDJCXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC=CC=C2C#N)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














